![molecular formula C22H23N5O3 B6490283 N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358275-84-9](/img/structure/B6490283.png)
N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoloquinoxalines are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocyclic compounds that can be synthesized by various methods . Acetamides, like the one in your compound, are also a class of compounds with diverse biological activities.
Synthesis Analysis
Triazoloquinoxalines can be synthesized through a nucleophilic substitution reaction of a precursor with different aryl amines . The starting material is often synthesized from anthranilic acid .Molecular Structure Analysis
Triazoloquinoxalines contain a five-membered triazole ring fused with a six-membered quinoxaline ring . The acetamide group in your compound is a functional group consisting of a carbonyl group (C=O) and an amine (NH2).Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. In general, triazoloquinoxalines have multiple bonds, aromatic bonds, and several ring structures .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL4903732, also known as F3411-6633 or N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide:
Cancer Research
CHEMBL4903732 has shown potential in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to the development of new anticancer therapies .
Neurodegenerative Diseases
This compound has been investigated for its neuroprotective properties. Studies suggest that it may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .
Antiviral Applications
CHEMBL4903732 has demonstrated antiviral activity against certain viruses. Its mechanism of action involves inhibiting viral replication and entry into host cells, making it a candidate for developing treatments for viral infections .
Anti-inflammatory Agents
Research indicates that CHEMBL4903732 can act as an anti-inflammatory agent. It has been shown to reduce inflammation by inhibiting key inflammatory mediators, which could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis .
Cardiovascular Diseases
The compound has potential applications in cardiovascular research. It may help in managing conditions like hypertension and atherosclerosis by modulating blood pressure and lipid levels through its interaction with cardiovascular receptors .
Diabetes Management
Studies have explored the use of CHEMBL4903732 in diabetes management. It may improve insulin sensitivity and glucose metabolism, offering a new avenue for the treatment of type 2 diabetes .
Antibacterial Properties
CHEMBL4903732 has shown antibacterial activity against certain strains of bacteria. Its ability to disrupt bacterial cell walls and inhibit bacterial enzymes makes it a promising candidate for developing new antibiotics .
Psychiatric Disorders
The compound is also being studied for its potential in treating psychiatric disorders such as depression and anxiety. Its interaction with neurotransmitter systems in the brain could lead to the development of new psychotropic medications .
These applications highlight the versatility and potential of CHEMBL4903732 in various fields of scientific research. Each application is being actively explored to understand the full scope of its therapeutic benefits.
Mechanism of Action
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-7-19-24-25-21-22(29)26(16-8-5-6-9-17(16)27(19)21)13-20(28)23-15-12-14(2)10-11-18(15)30-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBLVUXVLZZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.